molecular formula C6H10ClN3O B1377431 2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride CAS No. 1443980-06-0

2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride

Cat. No.: B1377431
CAS No.: 1443980-06-0
M. Wt: 175.61 g/mol
InChI Key: WOIWIWXVGMJDHJ-UHFFFAOYSA-N
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Description

2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride is a chemical compound with the molecular formula C₆H₁₀ClN₃O and a molecular weight of 175.62 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used in research settings due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Chemical Reactions Analysis

2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include triethylamine, ethanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for a wide range of scientific applications.

Properties

IUPAC Name

2-amino-N-(1-cyanocyclopropyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-3-5(10)9-6(4-8)1-2-6;/h1-3,7H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIWIWXVGMJDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-06-0
Record name Acetamide, 2-amino-N-(1-cyanocyclopropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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